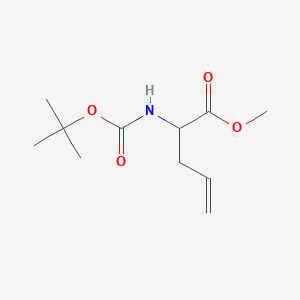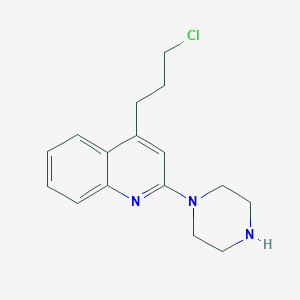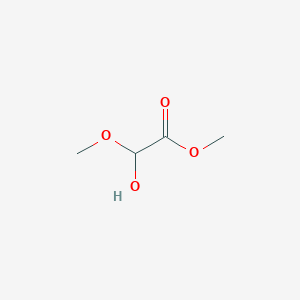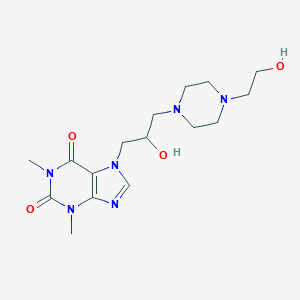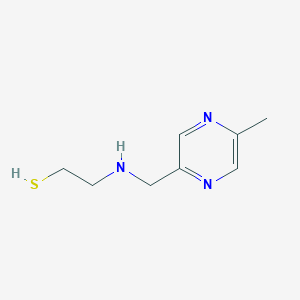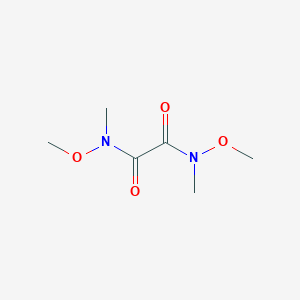![molecular formula C17H22ClNO B034680 benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101581-88-8](/img/structure/B34680.png)
benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzylamine group attached to a 3-(o-methoxyphenyl)propyl chain, with a hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE typically involves the reaction of benzylamine with 3-(o-methoxyphenyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Various substituted benzylamine derivatives.
科学研究应用
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical processes effectively.
相似化合物的比较
Similar Compounds
N-(3-(o-METHOXYPHENYL)PROPYL)BENZAMIDE: Similar structure but with an amide group instead of an amine.
N-(3-(o-METHOXYPHENYL)PROPYL)ANILINE: Contains an aniline group, differing in its aromatic substitution pattern.
N-(3-(o-METHOXYPHENYL)PROPYL)ETHANAMINE: Shorter alkyl chain compared to the benzylamine derivative.
Uniqueness
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
101581-88-8 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC 名称 |
benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-19-17-12-6-5-10-16(17)11-7-13-18-14-15-8-3-2-4-9-15;/h2-6,8-10,12,18H,7,11,13-14H2,1H3;1H |
InChI 键 |
RBNHKKOAUMCEBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CC=C2.[Cl-] |
规范 SMILES |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CC=C2.[Cl-] |
同义词 |
benzyl-[3-(2-methoxyphenyl)propyl]azanium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)


